N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family, which has been extensively studied for its diverse biological activities.
Scientific Research Applications
Anticancer Potential
N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide: has been investigated for its potential as an anticancer agent. Specifically, a derivative called N-(3-bromobenzyl) noscapine (N-BBN) has shown promise. Key findings include:
- Inhibition of Cancer Cell Viability : N-BBN inhibits cancer cell proliferation, particularly in aggressive metastatic breast tumor cells (MDA-MB-231). It outperforms many past-generation noscapinoids .
Cell Analysis Methods
Researchers have explored the use of N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide in cell analysis methods. While specific details vary, this compound contributes to advancing cell-based research and diagnostics .
Synthesis of Quaternary Derivatives
The compound serves as a valuable starting material for synthesizing quaternary derivatives. These derivatives, such as meta- and para-N-bromo and N-methylbenzyl , find applications in various chemical processes and reactions .
Mechanism of Action
Target of Action
The primary target of N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide is tubulin , a globular protein that is the main component of the microtubules in cells . Tubulin plays a crucial role in maintaining the structure of cells and is involved in many cellular processes, including mitosis, intracellular transport, and cell motility .
Mode of Action
N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide interacts with tubulin by binding to it . This binding interaction was studied using spectrofluorimetry . The compound perturbs the tertiary structure of purified tubulin, as indicated by an anilinonaphthalene sulfonic acid-binding assay .
Biochemical Pathways
The compound affects the microtubule architecture within cells . Microtubules are part of the cell’s cytoskeleton and are involved in many cellular processes, including cell division and intracellular transport. By interacting with tubulin, the compound can disrupt these processes, potentially leading to cell death .
Pharmacokinetics
Its strong inhibition of cancer cell viability suggests that it may have favorable bioavailability .
Result of Action
The compound has been found to inhibit cancer cell viability effectively . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . In cells, the drug treatment shows a peculiar type of disruption of normal microtubule architecture .
Action Environment
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-8-3-1-2-7(4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUDPUDLHVTBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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